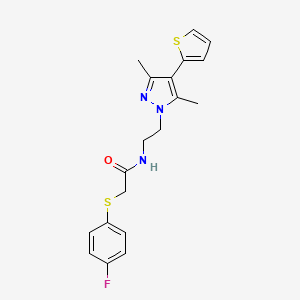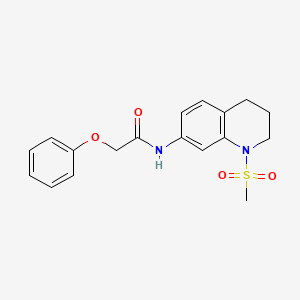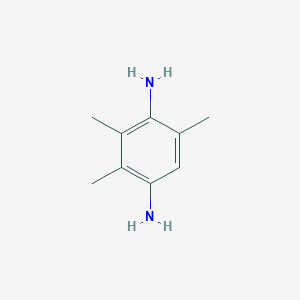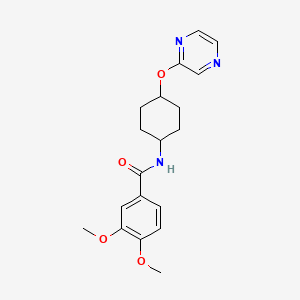
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a synthetic compound that has been designed to target specific enzymes and pathways in cancer cells, with the aim of inhibiting their growth and proliferation.
Applications De Recherche Scientifique
Crystal Structures and Hydrogen Bonding
Research on morpholinium salts of phenoxyacetic acid analogues, which share structural similarities with the compound , provides insights into the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers. These studies reveal the compound's potential for forming unique crystal structures, which could be significant in the development of new materials with specific optical or electronic properties (Smith & Lynch, 2015).
Synthesis Methodologies
Efforts to synthesize NK(1) receptor antagonist Aprepitant, which shares a structural framework with the compound, highlight innovative approaches to stereoselective synthesis. These methodologies could be adapted for synthesizing related compounds, potentially offering new routes for the development of pharmaceutical agents (Brands et al., 2003).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone demonstrates an efficient, environmentally benign route to produce mono- and disubstituted derivatives. This method's efficiency and scalability suggest potential applications in pharmaceutical synthesis and material science (Aljohani et al., 2019).
Antibacterial Activity
The synthesis and evaluation of novel pyrazole derivatives for antibacterial activity illustrate the potential of morpholine-based compounds in developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activity against specific bacteria strains (Khumar et al., 2018).
Antioxidant Properties
Investigations into the antioxidant properties of diphenylmethane derivative bromophenols, including natural products, reveal the potential of morpholine derivatives in contributing to the development of compounds with significant antioxidant capabilities. Such compounds could find applications in pharmaceuticals, dietary supplements, or materials designed to mitigate oxidative stress (Balaydın et al., 2010).
Catalytic Applications
The development of Rhodium(III) complexes for efficient catalysis in the transfer hydrogenation reaction of ketones demonstrates the utility of morpholine derivatives in catalysis. This research could influence the design of new catalysts for industrial chemical processes, enhancing efficiency and sustainability (Singh et al., 2010).
Propriétés
IUPAC Name |
1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNO3/c19-13-7-12(8-14(20)9-13)17-10-22(5-6-24-17)18(23)11-25-16-4-2-1-3-15(16)21/h1-4,7-9,17H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERYYBWRUSSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

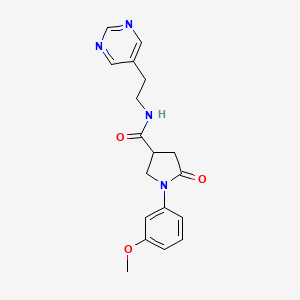
![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)
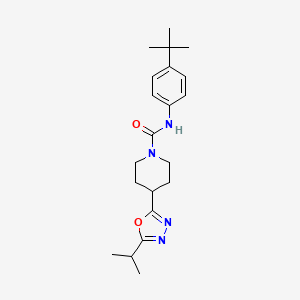
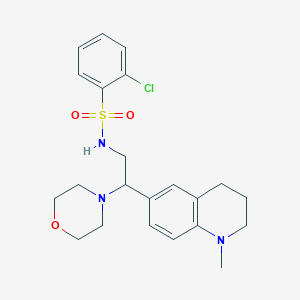
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)

